
cAMP AM
Overview
Description
CAMP AM is a useful research compound. Its molecular formula is C13H16N5O8P and its molecular weight is 401.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cyclic Adenosine Monophosphate, commonly known as cAMP AM, primarily targets Protein Kinase A (PKA), Exchange Proteins directly Activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels . These targets play a crucial role in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .
Mode of Action
The interaction of this compound with its targets results in significant changes within the cell. When this compound binds to Protein Kinase A, it causes the regulatory sub-units to break apart from the catalytic sub-units . The catalytic sub-units then make their way into the nucleus to influence transcription . This interaction is critical for the regulation of various cellular functions .
Biochemical Pathways
This compound affects several biochemical pathways. It is a key player in the cAMP-dependent pathway, also known as the adenylyl cyclase pathway . This pathway is used in cell communication and is triggered by a variety of extracellular stimuli. The activated G protein complex stimulates an enzyme called adenylyl cyclase, which catalyzes the conversion of ATP into cAMP . Increases in the concentration of cAMP may lead to the activation of cyclic nucleotide-gated ion channels and other proteins .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound significantly impact its bioavailability . . Generally, the optimization of the ADME properties of a drug molecule is a challenging part of the drug discovery process .
Result of Action
The action of this compound leads to various molecular and cellular effects. It regulates numerous signal transduction pathways, thereby controlling various cellular functions such as cell growth, differentiation, gene transcription, and protein expression . It also plays a pivotal role in cell signaling and modulates a variety of cellular responses .
Biochemical Analysis
Biochemical Properties
A major intracellular target of cAMP AM is Protein kinase A (PKA), a Ser/Thr protein kinase . Where and when this enzyme is activated inside the cell has profound implications on the functional impact of PKA . The A-Kinase Anchoring Proteins (AKAPs) play a critical role in this process by dictating spatial and temporal aspects of PKA action .
Cellular Effects
Induction of cellular this compound elevation inhibits seed germination, disturbs phytohormone contents, promotes leaf senescence, impairs ethylene response, and compromises salt stress tolerance and pathogen resistance .
Molecular Mechanism
The PKA holoenzyme is composed of a tetramer of regulatory ® and catalytic © subunits whose catalytic output is controlled, at least in part, by the reversible binding of this compound to the R subunits . The AKAPs are signaling scaffolds that play a fundamental role in the spatial and temporal targeting of the PKA holoenzyme .
Temporal Effects in Laboratory Settings
It is known that the generation of the prototypic second messenger this compound instigates numerous signaling events .
Dosage Effects in Animal Models
It is known that this compound plays a pivotal role in cell signaling and modulates a variety of cellular responses .
Metabolic Pathways
It is known that this compound plays a pivotal role in cell signaling and modulates a variety of cellular responses .
Transport and Distribution
It is known that this compound plays a pivotal role in cell signaling and modulates a variety of cellular responses .
Subcellular Localization
It is known that this compound plays a pivotal role in cell signaling and modulates a variety of cellular responses .
Properties
IUPAC Name |
[(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N5O8P/c1-6(19)22-5-24-27(21)23-2-7-10(26-27)9(20)13(25-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCKKDBQFHVEK-OQEAWBJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746736 | |
| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159764-93-9 | |
| Record name | {[(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxy}methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cAMP AM compounds?
A1: this compound compounds, like 8-pCPT-2'-O-Me-cAMP-AM, readily penetrate the cell membrane due to their acetoxymethyl ester (AM) group. Inside the cell, esterases cleave the AM group, releasing the active cAMP analog. [] The active analog then binds to and activates intracellular targets, such as exchange proteins directly activated by cAMP (Epac), particularly Epac2. [, , ]
Q2: How does the activation of Epac by this compound differ from activation by other cAMP analogs?
A2: Unlike some cAMP analogs that activate both protein kinase A (PKA) and Epac, specific this compound compounds, like 8-pCPT-2'-O-Me-cAMP-AM, exhibit selectivity towards Epac, particularly Epac2, with minimal impact on PKA activity. [] This selectivity makes them valuable tools for dissecting the distinct roles of Epac and PKA in cellular processes.
Q3: What are the downstream effects of Epac activation by this compound in pancreatic β-cells?
A3: In pancreatic β-cells, Epac activation by this compound compounds leads to several downstream effects, including:
- Potentiation of glucose-stimulated insulin secretion (GSIS): This effect involves multiple mechanisms, including enhancement of Ca2+ influx and mobilization in β-cells. [, ]
- Activation of Rap1 GTPase: Rap1 is a key downstream effector of Epac and participates in various cellular processes. [, ]
- Regulation of K(ATP) channel sulfonylurea sensitivity: This effect could explain the synergistic interaction of Epac activators with sulfonylureas in stimulating insulin secretion. []
- Regulation of the actin cytoskeleton: Epac activation can influence actin dynamics, contributing to the translocation of insulin granules to the plasma membrane for exocytosis. []
Q4: How does this compound influence cardiac function?
A4: Studies have shown that this compound compounds can exert cardioprotective effects:
- Protection against ischemia/reperfusion injury: This effect is attributed to the activation of both PKA and Epac. [, ]
- Modulation of cardiac contractility: this compound can influence intracellular calcium handling and contractility in cardiac myocytes, potentially through the activation of Epac. [, ]
Q5: Does this compound impact other cell types or tissues?
A5: Yes, this compound compounds have demonstrated effects in other cell types and tissues:
- Sensory neurons: this compound can sensitize sensory neurons, leading to increased excitability and neurotransmitter release. This effect is mediated by Epac, specifically through its interaction with Ras rather than the canonical Rap1 pathway. []
- Endothelial cells: this compound can influence endothelial barrier function. [] It has also been shown to modulate phosphoproteomic profiles in human umbilical vein endothelial cells, suggesting a role in regulating cell-cell junctions, the actin cytoskeleton, and cell adhesion. []
- Airway smooth muscle cells: this compound has been shown to regulate sodium currents in airway smooth muscle cells via Epac. []
Q6: What is the significance of the acetoxymethyl ester (AM) group in this compound compounds?
A6: The AM group in this compound compounds significantly improves their membrane permeability, allowing them to effectively enter cells. Once inside, intracellular esterases cleave the AM group, releasing the active cAMP analog. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


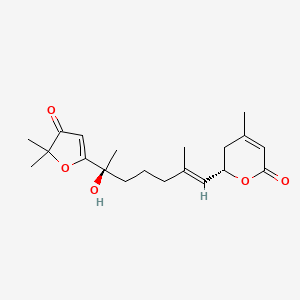
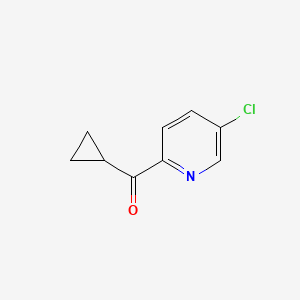

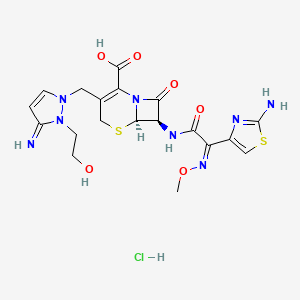
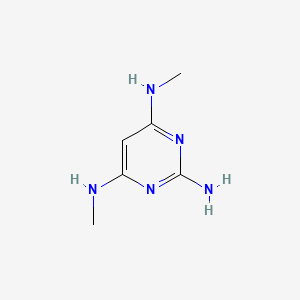
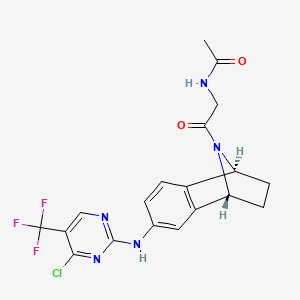
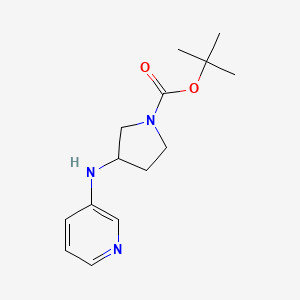
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
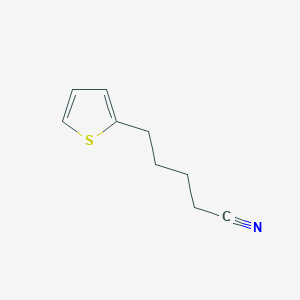
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)

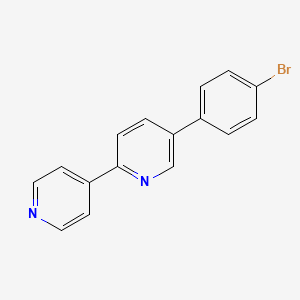
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
